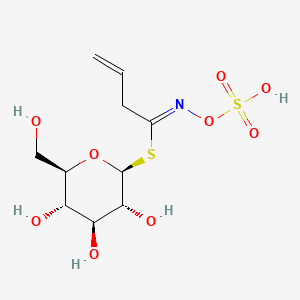
2-Propenyl glucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinigrin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 4-[(sulfooxy)imino]but-1-en-4-yl group attached to the anomeric sulfur. It is a conjugate acid of a sinigrin(1-).
Wissenschaftliche Forschungsanwendungen
Biofumigation Potential
Biofumigation is a sustainable agricultural practice that utilizes the natural compounds found in plants to suppress soil-borne pathogens. Research has demonstrated that 2-propenyl glucosinolate can be hydrolyzed to produce isothiocyanates, which exhibit significant antifungal activity. A study investigated the levels of this compound in various Brassica cultivars and their effectiveness against soil-borne pathogens such as Sclerotinia minor, Fusarium oxysporum, and Rhizoctonia solani.
- Key Findings:
- The concentration of this compound was highest in the shoot tissues of certain Brassica cultivars, accounting for 77-88% of the total glucosinolates present.
- In vitro assays showed that higher levels of this compound correlated with greater suppression of fungal mycelial growth, indicating its potential as a natural biofumigant in vegetable farming .
Table 1: Effectiveness of Different Brassica Cultivars in Biofumigation
| Brassica Cultivar | This compound Concentration | Fungal Pathogen Suppression (%) |
|---|---|---|
| Caliente | High | 85 |
| Mustclean | Medium | 70 |
| Nemfix | Low | 50 |
| BQ Mulch | High | 80 |
Metabolism and Biological Interactions
The metabolism of this compound has also been studied extensively, particularly its interaction with herbivorous insects. For instance, research on Phaedon cochleariae revealed that larvae metabolize hydrolysis products from glucosinolates through conjugation with amino acids like aspartic acid. This metabolic pathway indicates the ecological significance of glucosinolates in plant-insect interactions.
- Key Insights:
- Different developmental stages of Phaedon cochleariae exhibited varying metabolic pathways for glucosinolates, emphasizing their role in detoxifying plant defense compounds.
- The study identified specific metabolites formed during the digestion process, which could influence the insect's feeding behavior and survival .
Health Benefits and Nutritional Applications
Beyond agricultural applications, this compound has been linked to several health benefits due to its bioactive properties. It is known to possess antimicrobial and anticancer activities, making it a subject of interest in nutritional research.
- Potential Health Benefits:
- Isothiocyanates derived from this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- The consumption of Brassica vegetables rich in glucosinolates may contribute to reduced risks of certain cancers and improved overall health due to their antioxidant properties .
Table 2: Health Benefits Associated with Isothiocyanates from this compound
| Health Benefit | Mechanism of Action |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Inhibits growth of pathogenic bacteria |
| Antioxidant Effects | Reduces oxidative stress |
Eigenschaften
Molekularformel |
C10H17NO9S2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
PHZOWSSBXJXFOR-GLVDENFASA-N |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomerische SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
myronate sinigrin sinigrin, monopotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















